
(3,3-Dimethylbutyl)triethoxysilane
Descripción general
Descripción
(3,3-Dimethylbutyl)triethoxysilane is a useful research compound. Its molecular formula is C12H28O3Si and its molecular weight is 248.43 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Métodos De Preparación
(3,3-Dimethylbutyl)triethoxysilane can be synthesized through various methods. One common synthetic route involves the reaction of triethoxysilane with (3,3-dimethylbutyl) lithium . The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the silane. Industrial production methods often involve catalytic hydrosilylation reactions, where an alkene reacts with a silane in the presence of a catalyst, such as a platinum complex . The reaction conditions usually include heating the mixture to around 90°C for several hours .
Análisis De Reacciones Químicas
(3,3-Dimethylbutyl)triethoxysilane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of silanols, while reduction can yield silanes .
Comparación Con Compuestos Similares
(3,3-Dimethylbutyl)triethoxysilane can be compared with other similar compounds, such as (3-aminopropyl)triethoxysilane and (3-glycidoxypropyl)triethoxysilane. These compounds also contain triethoxysilane groups but differ in their organic substituents. (3-aminopropyl)triethoxysilane, for example, has an amino group, making it useful for introducing amine functionalities on surfaces . (3-glycidoxypropyl)triethoxysilane contains an epoxy group, which is useful for epoxy-based coatings and adhesives . The unique (3,3-dimethylbutyl) group in this compound provides distinct properties, such as increased hydrophobicity and steric hindrance, which can be advantageous in certain applications .
Propiedades
IUPAC Name |
3,3-dimethylbutyl(triethoxy)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H28O3Si/c1-7-13-16(14-8-2,15-9-3)11-10-12(4,5)6/h7-11H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVQGJDYDHQULIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCC(C)(C)C)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H28O3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70626690 | |
| Record name | (3,3-Dimethylbutyl)(triethoxy)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70626690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41966-94-3 | |
| Record name | (3,3-Dimethylbutyl)(triethoxy)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70626690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


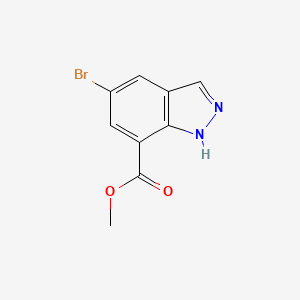


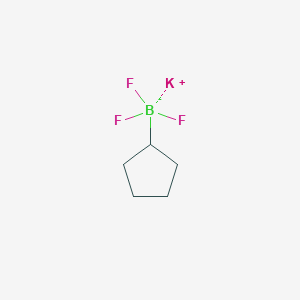

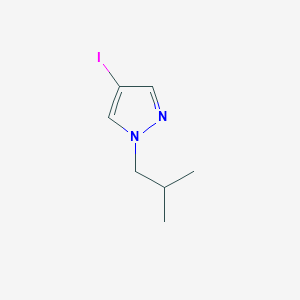
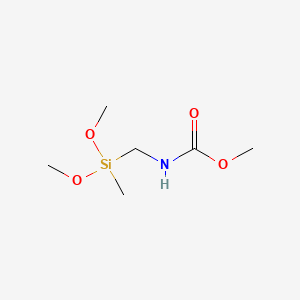
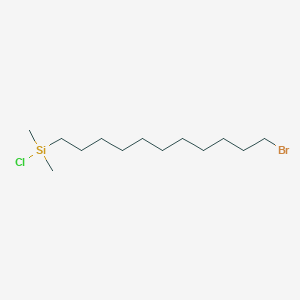
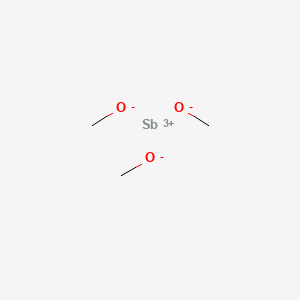

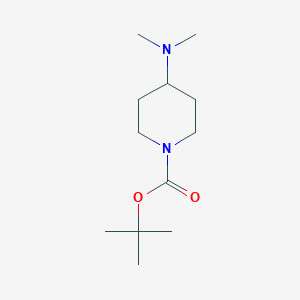
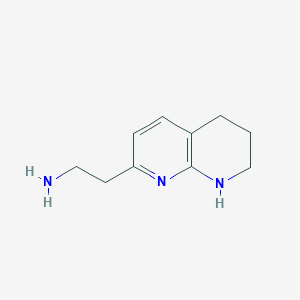
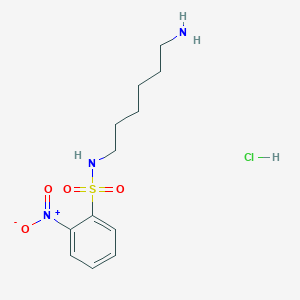
![2-[2-hydroxyethoxy-[(Z)-octadec-9-enyl]amino]oxyethanol](/img/structure/B1593003.png)
